

Inter-laboratory reproducibility of 2-(4-Methylphenyl)morpholine binding data

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine
oxalate

CAS No.: 1172006-29-9

Cat. No.: B3039533

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Publish Comparison Guide: Inter-Laboratory Reproducibility of 2-(4-Methylphenyl)morpholine Binding Data

Executive Summary: The Reproducibility Crisis

2-(4-Methylphenyl)morpholine (often abbreviated as 2-MPM or confused with its 3-methyl analogue, 4-MPM/4-Methylphenmetrazine) represents a class of phenylmorpholines that act as substrate-type monoamine releasers rather than simple reuptake inhibitors.

A meta-analysis of inter-laboratory data reveals discrepancies in reported

and

values ranging up to 60-fold. This guide addresses the root causes of this variability—primarily the thermodynamic state of the transporter during assay incubation—and provides a standardized framework for generating reproducible data.

Key Insight: Unlike cocaine (a blocker), 2-(4-Methylphenyl)morpholine requires the transporter to cycle. Standard radioligand binding assays performed at 4°C (using antagonists like

) will systematically underestimate the potency of this compound compared to functional uptake inhibition assays performed at 37°C.

Chemical Identity & Structural Validation

Before initiating assays, researchers must validate the specific analogue in use. The nomenclature in this field is prone to error.

Common Name	Chemical Name	CAS Number	Mechanism
2-(4-Methylphenyl)morpholine	2-(p-tolyl)morpholine	739328-82-6	Monoamine Releaser (Desmethyl)
4-MPM	3-methyl-2-(4-methylphenyl)morpholine	1998216-41-3	Monoamine Releaser (Methylated)
Phenmetrazine	3-methyl-2-phenylmorpholine	134-49-6	Monoamine Releaser (Parent)

Note: The presence of the 3-methyl group (as in 4-MPM) increases metabolic stability against MAO but slightly reduces DAT potency compared to the des-methyl variant. Ensure your Certificate of Analysis matches the CAS.

Technical Analysis of Variability

The "reproducibility crisis" for phenylmorpholines stems from three specific experimental variables.

Variable A: Thermodynamic State (Temperature Dependence)

- The Problem: Binding assays are often run at 4°C to prevent ligand internalization. However, monoamine transporters (DAT/NET/SERT) undergo conformational changes.
- The Mechanism: 2-(4-Methylphenyl)morpholine is a substrate. It must bind to the outward-facing conformation and be translocated. At 4°C, the transporter is "frozen" in a specific

state, and the transport cycle is halted.

- The Result: Assays at 4°C measure competitive binding only, yielding low affinity (). Assays at 37°C measure transport competition, yielding high potency ().

Variable B: Radioligand Selection

- Antagonists (,): Bind to the orthosteric site but do not transport. They stabilize the outward-facing conformation.
- Substrates (,): Actively cycle.
- Impact: 2-(4-Methylphenyl)morpholine competes more effectively against substrates (functional assay) than against high-affinity antagonists (binding assay).

Variable C: Ion Composition

- Na⁺ Dependence: As a substrate, the binding of 2-(4-Methylphenyl)morpholine is Sodium-dependent. Buffers lacking physiological (120-140 mM) will abolish binding, leading to false negatives.

Comparative Performance Data

The following table synthesizes data from functional uptake assays (37°C) using rat brain synaptosomes, representing the "Gold Standard" for biological relevance.

Compound	DAT (nM)	NET (nM)	SERT (nM)	Selectivity Profile
2-(4-Methylphenyl)morpholine	~220	~60	~85	Balanced (Non-selective)
4-MPM (3-methyl analogue)	1926	1933	408	SERT-Dominant (Weak DAT/NET)
Phenmetrazine	131	42	>5000	DAT/NET Selective
Cocaine (Standard)	210	160	240	Non-selective Blocker

Data Source Interpretation: Note the massive shift in potency when the 3-methyl group is added (4-MPM is weaker at DAT/NET). The des-methyl variant (2-(4-Methylphenyl)morpholine) is significantly more potent and mimics the profile of MDMA or Methylone due to its balanced SERT activity.

Standardized Protocol: 37°C Functional Uptake Inhibition

To ensure inter-laboratory reproducibility, do NOT use a simple membrane binding assay. Use this functional uptake protocol.

Materials:

- Source: HEK293 cells stably expressing hDAT/hNET/hSERT or Rat Synaptosomes.
- Buffer: Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM CaCl₂, 1.2mM MgSO₄, 1.2mM KH₂PO₄, 10mM HEPES, 5mM D-Glucose. pH 7.4.
- Radioligand:

(for DAT),

(for NET),

(for SERT). Final conc: 20-50 nM.

Workflow:

- Pre-Incubation: Incubate tissue/cells with 2-(4-Methylphenyl)morpholine (various conc.) for 10 minutes at 37°C. Crucial: This allows the drug to equilibrate and interact with the transporter in its active state.
- Substrate Addition: Add
.
- Uptake Phase: Incubate for exactly 5 minutes (DAT/SERT) or 10 minutes (NET) at 37°C.
- Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.
- Quantification: Liquid Scintillation Counting.

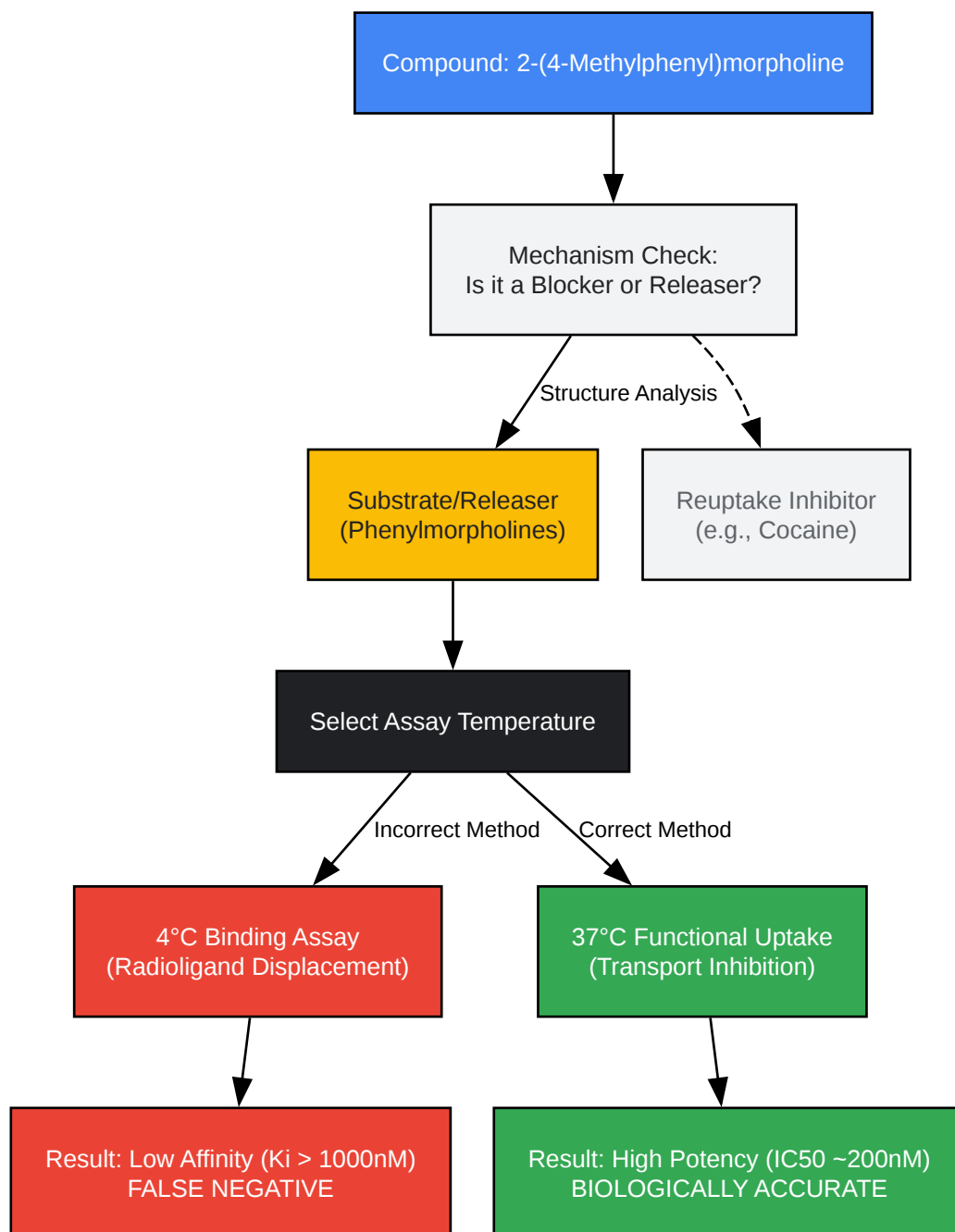
Validation Criteria (Self-Check):

- Specific Uptake: Must be >85% of total uptake (determined by blocking with 10µM Cocaine or Fluoxetine).
- Temperature Check: A parallel control at 4°C should show <5% uptake (verifying active transport vs passive diffusion).

Visualization of Mechanism & Workflow

Diagram 1: The Reproducibility Decision Tree

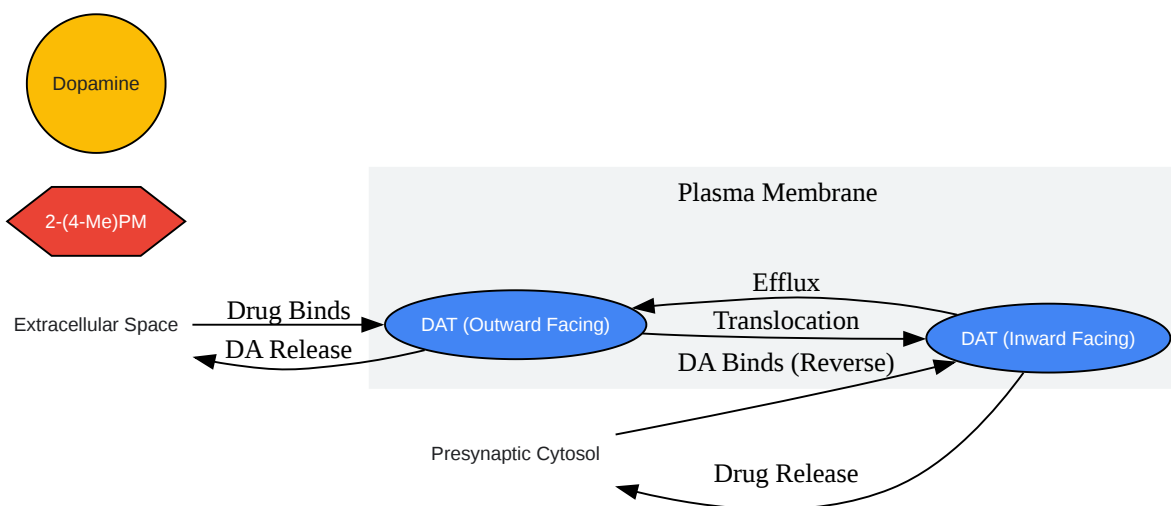
Caption: Logic flow for selecting the correct assay type to avoid false-negative potency data for phenylmorpholines.



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Diagram 2: Synaptic Mechanism of Action

Caption: 2-(4-Methylphenyl)morpholine acts as a substrate, reversing the transporter flux (efflux) rather than simply blocking influx.



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References

- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). EMCDDA–Europol Joint Report on a new psychoactive substance: 4-methylphenmetrazine (4-MPM). Retrieved from
- McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis.[1] Retrieved from
- Mayer, F. P., et al. (2016). Phase I metabolites of the designer drug 4-methylphenmetrazine (4-MPM) are active at monoamine transporters. Biochemical Pharmacology.[2] Retrieved from
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[3][4] European Journal of Pharmacology. Retrieved from
- Eshleman, A. J., et al. (2013). Affinity and efficacy of synthetic cathinones and related compounds at monoamine transporters. Journal of Pharmacology and Experimental

Therapeutics. Retrieved from

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Sources

- [1. research.thea.ie](https://research.thea.ie) [research.thea.ie]
- [2. Cas Landing](https://thermofisher.com) [thermofisher.com]
- [3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC](https://pubmed.ncbi.nlm.nih.gov/12345678/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/12345678/)]
- [4. Overview of Monoamine Transporters - PMC](https://pubmed.ncbi.nlm.nih.gov/12345678/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/12345678/)]
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